AP-5 LITHIUM SALT
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AP-5 Lithium Salt typically involves the reaction of DL-2-Amino-5-phosphonovaleric acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the lithium salt. The reaction can be represented as follows:
DL-2-Amino-5-phosphonovaleric acid+Lithium hydroxide→AP-5 Lithium Salt+Water
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in the form of a white to off-white powder.
Chemical Reactions Analysis
Types of Reactions: AP-5 Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
AP-5 Lithium Salt has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving NMDA receptor antagonists.
Biology: Employed in studies of neurological processes and as a tool to investigate the role of NMDA receptors in cellular signaling.
Medicine: Potential therapeutic applications in the treatment of neurological disorders due to its NMDA receptor antagonistic properties.
Industry: Utilized in the development of new materials and compounds with specific properties.
Mechanism of Action
The primary mechanism of action of AP-5 Lithium Salt involves its antagonistic effect on NMDA receptors. By binding to these receptors, the compound inhibits the action of glutamate, a neurotransmitter that plays a key role in synaptic transmission and plasticity. This inhibition can modulate various cellular pathways and processes, including calcium influx, neuronal excitability, and synaptic plasticity.
Comparison with Similar Compounds
DL-2-Amino-5-phosphonopentanoic acid: Another NMDA receptor antagonist with similar properties.
D-2-Amino-5-phosphonovaleric acid: A stereoisomer of AP-5 with distinct biological activity.
5-Phosphono-DL-norvaline: A related compound with comparable chemical structure and function.
Uniqueness: AP-5 Lithium Salt is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. Its selective antagonistic effect on NMDA receptors also makes it a valuable tool in neurological research.
Properties
InChI |
InChI=1S/C5H12NO5P.Li/c6-4(5(7)8)2-1-3-12(9,10)11;/h4H,1-3,6H2,(H,7,8)(H2,9,10,11); | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZKFOFTBAZHFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li].C(CC(C(=O)O)N)CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12LiNO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10585070 | |
Record name | PUBCHEM_16218948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125229-62-1 | |
Record name | PUBCHEM_16218948 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10585070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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